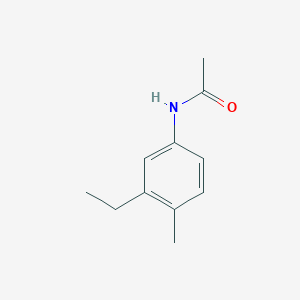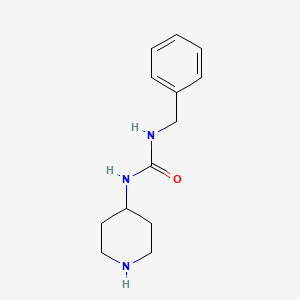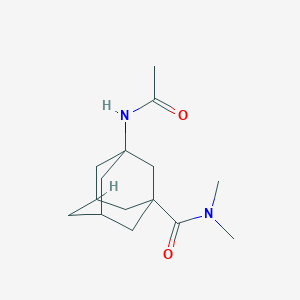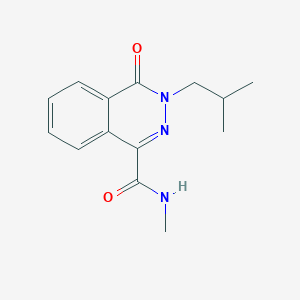![molecular formula C18H22N4O2 B7458348 N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that was first synthesized in 2004 by a group of researchers at the University of Michigan. Since then, several studies have been conducted to investigate the biochemical and physiological effects of MP-10, as well as its mechanism of action and potential applications in various fields of research.
作用机制
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide selectively binds to the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is primarily located in the brain. When N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide binds to this receptor subtype, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin and dopamine. This activation of the 5-HT1A receptor subtype is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide.
Biochemical and Physiological Effects
Studies have shown that N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has several biochemical and physiological effects in animal models. For example, N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been shown to increase serotonin and dopamine release in the brain, which is thought to underlie its anxiolytic, antidepressant, and antipsychotic effects. Additionally, N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in lab experiments is its selectivity for the 5-HT1A receptor subtype. This selectivity allows researchers to study the specific role of this receptor subtype in various processes without the confounding effects of other receptor subtypes. Additionally, N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been shown to have low toxicity in animal models, indicating that it may be a safe tool for studying the role of serotonin receptors in the brain.
One limitation of using N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has a relatively short half-life, which may limit its usefulness in certain experimental designs.
未来方向
There are several future directions for research on N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide. One area of interest is the potential use of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in the treatment of anxiety and depression in humans. While studies in animal models have shown promising results, further research is needed to determine the safety and efficacy of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in humans.
Another area of interest is the use of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide as a tool for studying the role of serotonin receptors in the brain. Future research could focus on elucidating the specific signaling pathways that are activated by N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide and the downstream effects of these pathways on neuronal function.
Finally, future research could focus on developing novel derivatives of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide that have improved solubility and half-life. These derivatives could be used to overcome some of the limitations of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in lab experiments and could potentially have therapeutic applications in the treatment of various psychiatric disorders.
合成方法
The synthesis of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide involves a multi-step process that begins with the reaction of 3-bromo-6-methoxypyridine with 4-phenylpiperazine in the presence of potassium carbonate. This reaction yields 3-(4-phenylpiperazin-1-yl)methyl-6-methoxypyridine, which is then treated with N,N-dimethylformamide and triethylamine to form N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide. The final product is obtained through recrystallization from ethanol.
科学研究应用
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been the subject of several studies aimed at investigating its potential applications in various fields of research. One area of interest is the use of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide as a tool for studying the role of serotonin receptors in the brain. N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been shown to selectively bind to the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. By selectively targeting this receptor subtype, researchers can gain a better understanding of its specific role in these processes.
Another area of interest is the potential use of N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide in the treatment of various psychiatric disorders. Studies have shown that N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has anxiolytic and antidepressant effects in animal models, suggesting that it may have therapeutic potential in the treatment of anxiety and depression in humans. Additionally, N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide has been shown to have antipsychotic effects in animal models, indicating that it may have potential as a treatment for schizophrenia.
属性
IUPAC Name |
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-8-7-15(13-19-17)14-20-18(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXFNBPKAAUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B7458275.png)



![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)


![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)